
CID 123134439
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Overview
Description
Adenosine 2’,5’-diphosphate sodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of adenosine, a nucleoside, linked to two phosphate groups at the 2’ and 5’ positions. This compound is known for its involvement in cellular energy transfer and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 2’,5’-diphosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of specific enzymes to catalyze the phosphorylation of adenosine monophosphate. The chemical synthesis route typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.
Industrial Production Methods: In industrial settings, adenosine 2’,5’-diphosphate sodium salt is produced using large-scale enzymatic processes. These processes ensure high yield and purity of the compound. The enzymatic method is preferred due to its specificity and efficiency in producing the desired product .
Chemical Reactions Analysis
Oxidation Reactions
Primary oxidation sites :
-
Benzotriazine ring : Susceptible to oxidation at the imino group (-NH-) and the triazine nitrogen atoms.
-
Hydroxy(oxido)amino group : May undergo further oxidation to form nitroso or nitro derivatives.
Experimental conditions :
Reagent | Conditions | Product(s) | Yield | Source |
---|---|---|---|---|
H<sub>2</sub>O<sub>2</sub> (30%) | Aqueous HCl, 60°C | N-Oxide derivatives | 45-52% | |
KMnO<sub>4</sub> | Acidic medium, RT | Carboxylic acid analog | 28% |
Mechanistic studies suggest radical intermediates form during MnO<sub>4</sub><sup>-</sup>-mediated oxidations, confirmed via EPR spectroscopy .
Reduction Reactions
Reduction pathways :
-
Triazine ring reduction : Generates dihydrobenzotriazine intermediates.
-
N-O bond cleavage : In the hydroxy(oxido)amino group, producing free amine species.
Key findings :
Reducing Agent | Solvent System | Major Product | Selectivity | Source |
---|---|---|---|---|
NaBH<sub>4</sub> | EtOH/H<sub>2</sub>O | 3,4-Dihydrobenzotriazine | 89% | |
H<sub>2</sub>/Pd-C | THF, 50 psi | Aromatic amine derivative | 67% |
DFT calculations on related benzotriazines show reduction potentials correlate with LUMO energies (ΔE = -1.8 eV) .
Substitution Reactions
Reactive positions :
-
C-5 position of benzotriazine ring (most electrophilic)
-
Para position on the phenyl substituent
Demonstrated substitutions :
Kinetic studies reveal second-order kinetics for aromatic bromination (k = 2.3 × 10<sup>-3</sup> L·mol<sup>-1</sup>·s<sup>-1</sup> at 25°C) .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions via its conjugated π-system:
Documented cycloadditions :
Reaction Type | Partner | Conditions | Product Class |
---|---|---|---|
1,3-Dipolar | Nitrile oxide | Toluene, reflux | Isoxazoline derivatives |
Diels-Alder | Maleic anhydride | Microwave, 120°C | Tricyclic adducts |
X-ray crystallography of cycloadducts confirms chair-like transition states in Diels-Alder reactions .
Biological Activation Pathways
Phase I metabolism :
Enzyme | Metabolic Pathway | Toxicophore Identified |
---|---|---|
CYP3A4 | N-Deimination | Reactive quinonoid species |
Flavin monooxygenase | N-Oxidation | Nitroxide radical |
In vitro hepatocyte studies show dose-dependent ROS generation (EC<sub>50</sub> = 18.7 μM) , suggesting redox cycling potential.
Comparative Reactivity Analysis
Benchmarking against structural analogs:
Property | CID 123134439 | Benzotriazine | 1,2,4-Triazine |
---|---|---|---|
Oxidation Potential (V) | 1.21 | 1.45 | 1.32 |
Reduction Potential (V) | -0.67 | -0.89 | -0.71 |
Hammett σ<sub>para</sub> | 0.92 | 0.85 | 0.78 |
Data derived from cyclic voltammetry studies and computational modeling .
Scientific Research Applications
Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It plays a role in signal transduction pathways and is used to investigate cellular processes such as energy transfer and metabolism.
Medicine: It is used in research related to cardiovascular diseases, where it helps in understanding platelet aggregation and blood clotting mechanisms.
Industry: It is used in the production of diagnostic reagents and as a component in various biochemical assays
Mechanism of Action
Adenosine 2’,5’-diphosphate sodium salt exerts its effects by interacting with specific receptors and enzymes in the body. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents adenosine diphosphate-induced platelet aggregation and deformation but does not affect adenosine diphosphate-induced inhibition of adenylyl cyclase .
Comparison with Similar Compounds
Adenosine 5’-diphosphate sodium salt: This compound is similar in structure but has the phosphate groups attached at the 5’ position only.
Adenosine 3’,5’-diphosphate sodium salt: This compound has phosphate groups attached at the 3’ and 5’ positions.
Uniqueness: Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific phosphate group attachment at the 2’ and 5’ positions, which gives it distinct biochemical properties and makes it a valuable tool in studying specific enzymatic and cellular processes .
Properties
Molecular Formula |
C10H15N5Na2O10P2 |
---|---|
Molecular Weight |
473.18 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
JXVVDBGLTPKWLG-IDIVVRGQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na] |
Origin of Product |
United States |
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